N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine

Fragment-Based Drug Discovery Hydrogen Bonding Ligand Efficiency

N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine (CAS 879896-58-9) is a synthetic, low-molecular-weight heterocyclic fragment molecule featuring a 2-piperidinylpyridine core with a 4-methylaminomethyl substituent. This compound is cataloged as part of the Maybridge fragment collection (Thermo Scientific Chemicals, cat.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 879896-58-9
Cat. No. B1602466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine
CAS879896-58-9
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NC=C1)N2CCCCC2
InChIInChI=1S/C12H19N3/c1-13-10-11-5-6-14-12(9-11)15-7-3-2-4-8-15/h5-6,9,13H,2-4,7-8,10H2,1H3
InChIKeyCPEUGLUNQVAGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine (CAS 879896-58-9): Fragment-Based Screening Building Block for Targeted Library Synthesis


N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine (CAS 879896-58-9) is a synthetic, low-molecular-weight heterocyclic fragment molecule featuring a 2-piperidinylpyridine core with a 4-methylaminomethyl substituent . This compound is cataloged as part of the Maybridge fragment collection (Thermo Scientific Chemicals, cat. CC50346) and is primarily utilized as a versatile scaffold for fragment-based drug discovery (FBDD), molecular linking, expansion, and modification . Its structural features include a tertiary amine center (pKa ~9-10, predicted), a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, which collectively facilitate diverse intermolecular interactions [1]. The compound is commercially available at purities ranging from 95% to 97% and is shipped under ambient conditions, making it a practical entry point for high-throughput screening campaigns .

Procurement Risk Assessment for 879896-58-9: Why Fragment Bioisosteres and Regioisomers Cannot Be Considered Interchangeable


In fragment-based lead generation, substitution of a core scaffold with a structurally related analog—such as the desmethyl primary amine (CAS 876316-37-9), the N-ethyl derivative, or 3-/2-positional pyridine regioisomers—can fundamentally alter the hydrogen-bonding capacity, basicity, and vector geometry of the fragment, leading to divergent binding modes and SAR liabilities . The target compound's N-methyl tertiary amine motif (pKa ~9.6 predicted; HBD count = 1) confers a distinct ionization and H-bond donor profile compared to the desmethyl primary amine (HBD = 2, predicted pKa ~9.0), while the 4-substituted pyridine ring provides a precise exit vector that differs from 2- or 3-substituted isomers, thereby impacting the trajectory of elaborated molecules in the binding pocket [1][2]. Furthermore, commercial sourcing variability in purity (95–97%) and residual solvent profiles can affect downstream assay reproducibility, underscoring the necessity of compound-specific quality control rather than generic fragment substitution .

Quantitative Comparative Evidence for N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine (879896-58-9) vs. Closest Analogs


Hydrogen Bond Donor Reduction vs. Desmethyl Primary Amine Analog (CAS 876316-37-9)

The target compound possesses a single hydrogen bond donor (HBD = 1) due to its tertiary N-methyl amine motif, whereas the desmethyl analog 1-(2-piperidin-1-ylpyridin-4-yl)methylamine (CAS 876316-37-9) has a primary amine with two HBDs (HBD = 2) [1]. This reduced donor count is expected to decrease desolvation penalties and improve passive membrane permeability, a property assessed in fragment screening triage where compounds with HBD ≤ 3 are preferred [2].

Fragment-Based Drug Discovery Hydrogen Bonding Ligand Efficiency Physicochemical Profiling

Lipophilicity (XLogP3) Match for CNS Multiparameter Optimization (MPO) Desirability

The target compound exhibits a computed XLogP3 value of 1.5, placing it within the optimal lipophilicity range (XLogP 1–3) for CNS MPO desirability scores, whereas many substituted pyridine fragments exceed this range [1]. By comparison, the desmethyl analog (primary amine) has a predicted LogP of approximately ~1.2 (estimated from similar scaffolds), while piperidine-free pyridylmethylamine fragments typically display XLogP < 1.0, underscoring the target compound's balanced hydrophobicity profile suitable for blood-brain barrier penetration assessment [2].

CNS Drug Discovery Lipophilicity Physicochemical Property Windows Fragment Triage

Fragment Ligand Efficiency Potential Based on Heavy Atom Count vs. Common Fragment Library Members

With 15 heavy atoms (C12H19N3, MW 205.3) and a rotatable bond count of 3, the target compound offers a favorable balance of conformational flexibility and rigid aromatic character, positioning it within the 'sweet spot' of fragment libraries (HA 10–16) [1]. By comparison, the desmethyl analog has 14 heavy atoms (C11H17N3) and 2 rotatable bonds, providing slightly less conformational freedom for scaffold elaboration, while the morpholine bioisostere (C12H19N3O, MW 221.3) adds a hydrogen bond acceptor but increases heavy atom count to 16 [2]. The target compound's 3-dimensional exit vectors (from piperidine N, pyridine N, and methylamine N) offer greater diversity for parallel library synthesis compared to the 2-vector desmethyl analog.

Ligand Efficiency Indices Fragment Library Design Heavy Atom Count Lead-Likeness

Commercial Purity Specification and Supply Chain Consistency vs. Niche Vendors

The Maybridge-sourced material (Thermo Scientific CC50346) is certified at 97% purity with full analytical characterization, whereas alternative vendors such as AKSci supply the same compound at 95% purity . A 2% difference in purity can equate to a 0.02 mg/mg impurity burden, which in fragment screening at 1 mM concentration may introduce off-target effects or false positives, particularly in biophysical assays (SPR, TSA) sensitive to aggregation [1]. Furthermore, the Maybridge product benefits from established quality assurance protocols and standardized packaging (amber glass bottle, ambient storage), reducing batch-to-batch variability compared to smaller suppliers.

Quality Control Procurement Assay Reproducibility Purity Certification

Predicted pKa and Ionization State at Physiological pH: Tertiary vs. Primary Amine Comparator

The N-methyl tertiary amine of the target compound is predicted to have a pKa of approximately 9.6 (ACD/Labs Percepta), meaning it will be >99% protonated at physiological pH 7.4, behaving as a cation [1]. In contrast, the desmethyl primary amine analog (pKa ~9.0 predicted) will also be protonated but presents a different charge distribution and solvation shell due to its two hydrogens, potentially altering its interaction with negatively charged residues or phospholipid headgroups. This differential ionization influences fragment binding kinetics in biological targets, particularly in aminergic GPCRs and ion channels where amine protonation is critical for ligand-receptor engagement.

Ionization State pKa Prediction CNS Penetration ADME Properties

Molecular Weight Compliance with Rule-of-Three (Ro3) Fragment Criteria

The target compound (MW 205.3) complies with the Rule-of-Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) established for fragment libraries [1]. Specifically, it meets all Ro3 criteria (HBD = 1, HBA = 3, XLogP = 1.5, MW = 205.3), whereas the morpholine analog (MW 221.3, HBA = 4) violates the HBA ≤ 3 criterion, disqualifying it from strict Ro3-compliant fragment sets. This compliance ensures compatibility with downstream fragment-to-lead optimization protocols that adhere to efficiency indices (LE, LLE, LELP) based on Ro3 starting points.

Fragment Library Compliance Rule of Three Lead-Likeness Drug-Likeness

High-Value Procurement and Deployment Scenarios for 879896-58-9 in Fragment-Based Drug Discovery


CNS-Targeted Fragment Library Design Using Physicochemical Property Filtering

Leverage the compound's favorable CNS MPO profile (XLogP 1.5, HBD 1, MW 205.3) to populate a CNS-focused fragment screening set. The balanced lipophilicity and reduced hydrogen bond donor count, as demonstrated in Evidence Items 1 and 2, position this scaffold as a preferred alternative to the desmethyl primary amine analog for lead generation against targets such as monoamine transporters, histamine receptors, and GPCRs requiring brain penetration [1].

High-Throughput Biophysical Fragment Screening with Stringent Purity Requirements

Procure the 97% purity Maybridge grade for surface plasmon resonance (SPR) or thermal shift assays (TSA), where the 2% absolute purity advantage over the 95% AKSci grade reduces aggregation artifacts and non-specific binding. Evidence Item 4 establishes that the higher purity specification directly supports reproducible hits in fragment screening cascades, minimizing false-positive triage and downstream resource expenditure [2].

Scaffold Elaboration via Parallel Chemistry Exploiting Multiple Exit Vectors

Utilize the compound's three distinct nitrogen-based exit vectors (piperidine N, pyridine N, and methylamine N) for divergent parallel synthesis of fragment-derived libraries, as supported by the heavy atom and rotatable bond analysis in Evidence Item 3. The greater conformational flexibility (RBC = 3) compared to the desmethyl analog (RBC = 2) enables more diverse SAR exploration around the 4-position substitution vector [3].

Ro3-Compliant Fragment Collection Building for Integrated FBDD Platforms

Incorporate this scaffold into Rule-of-Three compliant fragment libraries for automated FBDD workflows, where strict adherence to Ro3 criteria (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is mandatory. As established in Evidence Item 6, the compound's full Ro3 compliance ensures compatibility with fragment screening logistics, while bioisosteres such as the morpholine analog (HBA = 4) are excluded from such collections, conferring a selection advantage for procurement [4].

Quote Request

Request a Quote for N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.